molecular formula C9H17NO2 B14728892 N-Propanoyl-N-propylpropanamide CAS No. 10601-71-5

N-Propanoyl-N-propylpropanamide

Cat. No.: B14728892
CAS No.: 10601-71-5
M. Wt: 171.24 g/mol
InChI Key: VVBABNGTISDSMC-UHFFFAOYSA-N
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Description

N-Propanoyl-N-propylpropanamide is a tertiary amide characterized by a propanamide backbone with both a propanoyl (CH₂CH₂CO-) and a propyl (CH₂CH₂CH₂-) group attached to the nitrogen atom. Tertiary amides like this are typically less polar than primary or secondary amides, which may influence solubility and reactivity.

Properties

CAS No.

10601-71-5

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-propanoyl-N-propylpropanamide

InChI

InChI=1S/C9H17NO2/c1-4-7-10(8(11)5-2)9(12)6-3/h4-7H2,1-3H3

InChI Key

VVBABNGTISDSMC-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)CC)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propanoyl-N-propylpropanamide can be synthesized through several methods. One common approach involves the reaction of propionyl chloride with propylamine in the presence of a base such as pyridine. The reaction proceeds as follows:

CH3CH2COCl+CH3CH2CH2NH2CH3CH2CONHCH2CH2CH3+HCl\text{CH}_3\text{CH}_2\text{COCl} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CONHCH}_2\text{CH}_2\text{CH}_3 + \text{HCl} CH3​CH2​COCl+CH3​CH2​CH2​NH2​→CH3​CH2​CONHCH2​CH2​CH3​+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of propionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Propanoyl-N-propylpropanamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield propionic acid and propylamine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles (e.g., halides, alcohols) under appropriate conditions.

Major Products Formed

    Hydrolysis: Propionic acid and propylamine.

    Reduction: Propylamine.

    Substitution: Depending on the nucleophile, various substituted amides can be formed.

Scientific Research Applications

N-Propanoyl-N-propylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Propanoyl-N-propylpropanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares N-Propanoyl-N-propylpropanamide with structurally related amides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₉H₁₇NO₂ 171.24 (calculated) Tertiary amide, propyl, propanoyl Inferred: Specialty intermediates
N-Propylpropanamide C₆H₁₃NO 115.18 Secondary amide, propyl Solvents, chemical synthesis
N-Ethyl-3-(propylamino)propanamide C₈H₁₇N₂O 157.24 Secondary amide, ethyl, propyl Research chemicals, intermediates
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 Tertiary amide, phenyl, piperidinyl Pharmaceutical intermediates
Key Observations:
  • Molecular Complexity: this compound is intermediate in complexity between simpler amides (e.g., N-Propylpropanamide) and highly substituted derivatives (e.g., the piperidinyl-phenyl compound).
  • Pharmaceutical Relevance : The piperidinyl-phenyl derivative (CAS 61086-18-8) is explicitly used in pharmaceutical synthesis, suggesting that bulky substituents on the amide nitrogen may enhance bioactivity or binding specificity .

Reactivity and Stability

  • This compound: Tertiary amides are generally more hydrolytically stable than primary/secondary amides due to steric hindrance. However, under strongly acidic or basic conditions, hydrolysis to carboxylic acids and amines may still occur.
  • N-Propylpropanamide : As a secondary amide, it is more reactive toward hydrolysis and may form salts with strong acids .
  • N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide : The methoxymethyl and piperidinyl groups could introduce additional reactivity, such as susceptibility to oxidation or nucleophilic substitution at the methoxy group .

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